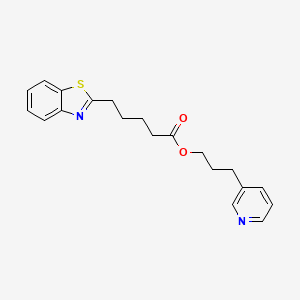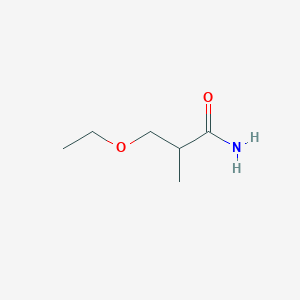
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of 2-aminobenzothiazole and has been synthesized using different methods.
作用机制
The mechanism of action of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate involves its binding to amyloid fibrils. The compound contains a benzothiazole moiety that is known to bind specifically to amyloid fibrils. Upon binding, the compound undergoes a conformational change that results in the emission of a fluorescent signal. This property has been exploited for the detection and diagnosis of amyloid-related diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to be non-toxic and non-cytotoxic in vitro. This property makes it a promising tool for the detection and diagnosis of amyloid-related diseases in living cells and tissues.
实验室实验的优点和局限性
One of the main advantages of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate is its high specificity for amyloid fibrils. This property makes it a promising tool for the detection and diagnosis of amyloid-related diseases. Another advantage is its non-toxic and non-cytotoxic nature, which makes it suitable for use in living cells and tissues.
However, one of the limitations of this compound is its low solubility in aqueous solutions. This property makes it difficult to use in certain experimental setups. Another limitation is its limited availability and high cost, which may limit its use in some research applications.
未来方向
There are several future directions for the use of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate in scientific research. One direction is the development of new derivatives with improved solubility and specificity for amyloid fibrils. Another direction is the application of this compound in the development of new diagnostic tools for amyloid-related diseases. Additionally, the use of this compound in the study of the mechanisms of amyloid aggregation and clearance is an area of interest for future research.
合成方法
Several methods have been reported for the synthesis of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate. One of the most common methods involves the reaction of 2-aminobenzothiazole with 3-bromopropylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound.
科学研究应用
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to bind specifically to amyloid fibrils and emit a fluorescent signal upon binding. This property makes it a promising tool for the detection and diagnosis of these diseases.
属性
IUPAC Name |
3-pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-20(24-14-6-8-16-7-5-13-21-15-16)12-4-3-11-19-22-17-9-1-2-10-18(17)25-19/h1-2,5,7,9-10,13,15H,3-4,6,8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFUZJYXSBPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)OCCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)
![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)
![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7550210.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
